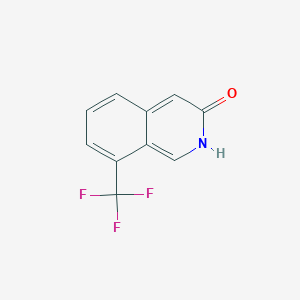

8-(Trifluoromethyl)isoquinolin-3-ol

Description

Significance of Isoquinoline (B145761) Scaffolds in Modern Chemistry

Isoquinoline frameworks are considered privileged structures in the realm of medicinal chemistry due to their consistent presence in a wide array of pharmacologically active compounds. nih.govrsc.org These nitrogen-containing heterocyclic compounds are integral components of numerous natural products, particularly alkaloids found in various plant species. nih.gov

The versatility of the isoquinoline scaffold has led to its incorporation into drugs with a broad spectrum of biological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.net The ability of the isoquinoline core to be diversely functionalized allows for the fine-tuning of its physicochemical and biological properties, making it a valuable template in drug design and discovery. rsc.orgresearchgate.net Consequently, significant research efforts are continually directed towards the development of novel and efficient synthetic methodologies for constructing and modifying the isoquinoline skeleton. nih.gov

Strategic Importance of Trifluoromethylation in Organic Synthesis and Drug Discovery

Key advantages of trifluoromethylation in drug discovery include:

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond makes the trifluoromethyl group resistant to metabolic degradation, which can lead to an increased half-life of a drug in the body. mdpi.com

Increased Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. mdpi.com

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the -CF₃ group can alter the acidity or basicity of nearby functional groups, which can in turn influence the molecule's binding affinity to its biological target. hovione.com

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group, to optimize the pharmacological profile of a lead compound. mdpi.com

The development of new and efficient methods for trifluoromethylation remains an active area of research in organic synthesis. acs.org

Overview of 8-(Trifluoromethyl)isoquinolin-3-ol as a Privileged Chemical Structure

The compound this compound merges the structural benefits of the isoquinoline scaffold with the strategic advantages of trifluoromethylation. The isoquinoline core provides a proven platform for biological activity, while the trifluoromethyl group at the 8-position enhances its metabolic stability and lipophilicity. The hydroxyl group at the 3-position introduces a site for hydrogen bonding, which can influence the compound's solubility and its interactions with biological targets.

This combination of structural features makes this compound a valuable building block in medicinal chemistry. Research has indicated its potential as an anticancer agent, with studies showing activity against various human cancer cell lines.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1175271-71-2 |

| Molecular Formula | C₁₀H₆F₃NO |

| Appearance | Light yellow to yellow solid |

| Storage Temperature | 2-8°C, stored under nitrogen |

Data sourced from ChemicalBook chemicalbook.com

The unique arrangement of the hydroxyl and trifluoromethyl groups on the isoquinoline ring results in distinct chemical properties that are of interest for the synthesis of more complex molecules with potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

8-(trifluoromethyl)-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-9(15)14-5-7(6)8/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLCOMBXKHUYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=O)NC=C2C(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 8 Trifluoromethyl Isoquinolin 3 Ol

Functionalization of the Isoquinolinol Moiety

The isoquinolinol core of the molecule presents several sites for chemical modification, with reactivity patterns influenced by both the hydroxyl (-OH) and trifluoromethyl (-CF₃) substituents.

Electrophilic aromatic substitution on the 8-(trifluoromethyl)isoquinolin-3-ol scaffold is generally challenging. The isoquinoline (B145761) nucleus is inherently electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing nature of the trifluoromethyl group at the C8 position. evitachem.com This deactivation makes the aromatic rings less susceptible to attack by electrophiles. While the hydroxyl group at C3 is an activating group, forcing electrophilic substitution would likely require harsh reaction conditions.

The molecule is more amenable to nucleophilic substitution reactions. The electron-withdrawing trifluoromethyl group and the nitrogen atom in the isoquinoline ring create electron-deficient positions that are susceptible to nucleophilic attack. Aromatic nucleophilic substitution can occur at these activated positions, for instance with reagents like amines or alkoxides, to yield new derivatives.

The hydroxyl group itself is a prime site for functionalization. It can readily undergo reactions such as esterification or etherification under mild acidic or basic conditions to produce a variety of derivatives. Furthermore, the pyridine (B92270) ring's inherent reactivity allows for palladium-catalyzed cross-coupling reactions. For example, the C1 position, activated by the adjacent ring nitrogen, can be functionalized. A representative reaction is the Suzuki coupling with 4-methoxyphenylboronic acid, catalyzed by a palladium(II) acetate (B1210297) catalyst, to form 3-hydroxy-8-(trifluoromethyl)-1-(4-methoxyphenyl)isoquinoline.

Oxidation and Reduction Pathways of the Isoquinoline Ring System

The isoquinoline system in this compound can undergo both oxidation and reduction, leading to structurally distinct products.

Oxidation: Treatment of the molecule with a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) in an acidic medium selectively oxidizes the hydroxyl group, converting it to a ketone. This reaction yields the corresponding 8-(trifluoromethyl)isoquinolin-3(2H)-one.

Reduction: The pyridine portion of the isoquinoline ring can be reduced. Catalytic hydrogenation, for example using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C), reduces the heterocyclic ring while leaving the trifluoromethyl group intact. This process results in the formation of an 8-(trifluoromethyl)tetrahydroisoquinoline derivative. Other reducing agents, such as lithium aluminum hydride or sodium borohydride, are also commonly used for the reduction of isoquinoline systems.

Influence of the Trifluoromethyl Group on Reactivity and Selectivity

The trifluoromethyl (-CF₃) group exerts a profound influence on the molecule's properties and chemical reactivity. mdpi.com

Electronic Effects: As a powerful electron-withdrawing group, the -CF₃ moiety polarizes the aromatic system. This effect deactivates the ring towards electrophilic attack but enhances the electrophilicity of certain positions, such as the C1 position, making them more susceptible to nucleophilic attack and directing the regioselectivity of such reactions.

Physicochemical and Metabolic Properties: The -CF₃ group significantly increases the molecule's lipophilicity (a measure of how well it dissolves in fats and oils), which can improve its ability to permeate biological membranes. mdpi.comresearchgate.net The carbon-fluorine bond is exceptionally strong, which imparts high metabolic stability to the molecule, making it more resistant to degradation by enzymes in the body. mdpi.comresearchgate.net The presence of the -CF₃ group can also enhance the thermal stability of the compound.

Strategies for Side-Chain and Heteroatom Derivatization

Several strategies can be employed to create derivatives of this compound by modifying its side chains and heteroatoms.

Hydroxyl Group Derivatization: The hydroxyl group at the C3 position is a versatile handle for derivatization. Standard organic reactions such as O-alkylation (to form ethers) and O-acylation (to form esters) can be used to introduce a wide array of functional groups, thereby modifying the compound's steric and electronic properties.

Carbon Framework Derivatization: The carbon skeleton can be elaborated using cross-coupling reactions. As demonstrated by the Suzuki coupling, palladium-catalyzed methods can forge new carbon-carbon bonds, typically at the activated C1 position, allowing for the attachment of various aryl or alkyl groups.

Heteroatom (Nitrogen) Derivatization: The nitrogen atom of the isoquinoline ring offers another site for modification. Although not specifically detailed for this compound in the provided sources, general reactions for isoquinolines include N-alkylation to form quaternary isoquinolinium salts and N-oxidation to form isoquinoline N-oxides, expanding the range of possible derivatives.

Interactive Data Tables

Table 1: Summary of Key Reactions

| Reaction Type | Reagent(s) | Product(s) | Reference |

|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 8-(Trifluoromethyl)isoquinolin-3(2H)-one | |

| Reduction | H₂/Pd-C | 8-(Trifluoromethyl)tetrahydroisoquinoline derivative | |

| Nucleophilic Substitution | Amines, Alkoxides | Substituted isoquinoline derivatives | |

| Suzuki Cross-Coupling | 4-Methoxyphenylboronic acid, Pd(OAc)₂ | 3-Hydroxy-8-(trifluoromethyl)-1-(4-methoxyphenyl)isoquinoline |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-(Trifluoromethyl)isoquinolin-3(2H)-one |

| 8-(Trifluoromethyl)tetrahydroisoquinoline |

| 3-Hydroxy-8-(trifluoromethyl)-1-(4-methoxyphenyl)isoquinoline |

| 4-Methoxyphenylboronic acid |

| 8-(Trifluoromethyl)isoquinoline (B3090082) |

| 3-Methyl-6-(trifluoromethyl)isoquinoline |

| Potassium Permanganate |

| Lithium aluminum hydride |

| Sodium borohydride |

Advanced Spectroscopic and Structural Characterization of 8 Trifluoromethyl Isoquinolin 3 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For derivatives of 8-(trifluoromethyl)isoquinolin-3-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is employed to confirm their identity and purity.

¹H and ¹³C NMR: The proton (¹H) NMR spectrum reveals the number of different types of protons and their connectivity through spin-spin coupling. In trifluoromethylated isoquinolines, the aromatic protons typically appear as multiplets in the downfield region (δ 7.0-9.5 ppm). The specific chemical shifts and coupling constants are highly sensitive to the substitution pattern on the isoquinoline (B145761) ring. rsc.org For instance, the presence of the electron-withdrawing trifluoromethyl group generally leads to a downfield shift of nearby protons. The hydroxyl proton at the 3-position would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

The carbon (¹³C) NMR spectrum provides information on all carbon atoms in the molecule. The carbon of the trifluoromethyl group is readily identifiable by its characteristic quartet signal (due to coupling with the three fluorine atoms) and its chemical shift. rsc.orgbeilstein-journals.org The carbons of the isoquinoline ring resonate in the aromatic region (δ 110-160 ppm).

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing trifluoromethylated compounds. The trifluoromethyl group typically appears as a sharp singlet in the ¹⁹F NMR spectrum, with a chemical shift that can provide information about its electronic environment. rsc.orgbeilstein-journals.org

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR experiments are crucial. nih.govresearchgate.net

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace out the connectivity of the proton spin systems within the molecule. nih.govresearchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for establishing the connectivity between different fragments of the molecule and for determining the substitution pattern. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining stereochemistry and conformation. nih.govresearchgate.net

These advanced NMR methods, when used in combination, allow for the complete and definitive assignment of the molecular structure of this compound derivatives in solution. nih.gov

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Source |

| 3-(tert-Butyl)-1-(trifluoromethyl)isoquinoline | 8.21 (t), 7.82-7.72 (m), 7.62-7.56 (m), 7.52 (t), 1.58 (s) | 156.1, 151.6, 133.4, 129.9, 127.8, 126.6, 126.4, 125.4 (q, ¹JCF = 286.1 Hz), 124.1, 121.5, 30.2, 27.8 | -62.28 | rsc.org |

| 3-(4-Methoxyphenyl)-1-(trifluoromethyl)isoquinoline | 9.31 (s), 8.08 (d), 8.02-7.94 (d), 7.68 (t), 7.58-7.53 (m), 7.04 (d), 3.89 (s) | 152.3, 148.4, 131.4, 130.4, 128.2, 127.6, 127.5, 126.8, 126.7, 124.4 (q, ¹JCF = 275.4 Hz), 115.4, 114.2, 55.4 | -62.07 | rsc.org |

| 1-(Trifluoromethyl)isoquinoline | 7.80 (d), 7.89 (t), 8.02 (d), 8.21 (d), 8.60 (d) | 121.1, 124.5 (q, ¹JCF = 276.0 Hz), 126.3, 127.8, 128.8, 130.9, 131.5, 136.9, 145.2 (q, ²JCF = 32.6 Hz) | -61.4 | beilstein-journals.org |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of a compound, serving as a definitive confirmation of its identity. rsc.org For this compound (C₁₀H₆F₃NO), the calculated exact mass can be compared to the experimentally measured mass to validate the structure.

Beyond accurate mass measurement, tandem mass spectrometry (MS/MS) coupled with HRMS is used to study the fragmentation patterns of the parent ion. nih.govnih.gov By inducing fragmentation of the protonated molecule [M+H]⁺ and analyzing the resulting fragment ions, valuable structural information can be obtained. nih.gov The fragmentation of isoquinoline alkaloids is often systematic and can reveal key structural features. nih.gov

For a molecule like this compound, characteristic fragmentation pathways could include:

Loss of CO: A common fragmentation for phenolic compounds.

Loss of HCN: Typical for nitrogen-containing heterocyclic rings.

Loss of CF₃ or related fragments: Cleavage related to the trifluoromethyl substituent.

Retro-Diels-Alder (RDA) reactions: Can occur in the heterocyclic ring system, leading to characteristic fragment ions.

Systematic investigation of these fragmentation behaviors provides a fingerprint for the molecule, aiding in the structural elucidation of unknown derivatives and metabolites. nih.govnih.gov

Table 2: Representative HRMS Data for Trifluoromethyl-Substituted Isoquinoline Derivatives

| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source |

| 3-Cyclopropyl-1-(trifluoromethyl)isoquinoline | C₁₃H₁₁F₃N | 238.0838 | 238.0837 | rsc.org |

| 3-(4-Methoxyphenyl)-1-(trifluoromethyl)isoquinoline | C₁₇H₁₃F₃NO | 304.0944 | 304.0941 | rsc.org |

| 3-(tert-Butyl)-1-(trifluoromethyl)isoquinoline | C₁₄H₁₅F₃N | 254.1151 | 254.1124 | rsc.org |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are complementary and provide a comprehensive vibrational profile of the compound. The analysis is often supported by Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and help in the assignment of complex spectra. nih.govscielo.org.mx

For this compound, key vibrational modes would include:

O-H Stretch: A strong, broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The exact position can indicate the extent of hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

C=C and C=N Stretches: The stretching vibrations of the isoquinoline ring system are expected in the 1450-1650 cm⁻¹ region. researchgate.net

C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the IR spectrum, typically found in the 1100-1350 cm⁻¹ region.

O-H Bend: The in-plane bending of the hydroxyl group is expected around 1200-1400 cm⁻¹.

Ring Vibrations: The "breathing" modes of the aromatic rings and other skeletal vibrations occur at lower frequencies.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the non-polar C-F and C-C bonds, which may be weak in the IR spectrum. By comparing the experimental IR and Raman spectra with DFT-calculated spectra, a detailed assignment of the vibrational modes can be achieved, confirming the presence of all key functional groups and providing insights into the molecular structure. nih.gov

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Source |

| O-H Stretch | 3200 - 3600 | Strong, Broad | researchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | researchgate.net |

| C=N / C=C Ring Stretches | 1450 - 1650 | Medium to Strong | nih.govresearchgate.net |

| C-F Stretches | 1100 - 1350 | Very Strong | beilstein-journals.org |

| O-H Bend | 1200 - 1400 | Medium | oatext.com |

| C-O Stretch | 1000 - 1250 | Strong | oatext.com |

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR provides the structure in solution and mass spectrometry confirms the elemental composition, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique is the gold standard for structural determination.

To perform this analysis, a suitable single crystal of the this compound derivative is grown and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of all atoms (excluding hydrogens, which are often calculated) can be determined.

The resulting crystal structure provides a wealth of information, including:

Bond Lengths and Angles: Highly accurate measurements that confirm the connectivity and geometry of the molecule.

Conformation: The exact spatial arrangement of the atoms and functional groups.

Intermolecular Interactions: Details of how molecules pack in the crystal lattice, including hydrogen bonding (e.g., involving the hydroxyl group) and other non-covalent interactions.

This information is invaluable for validating the structures proposed by other spectroscopic methods and for understanding the solid-state properties of the material. For isoquinoline derivatives, X-ray crystallography has been used to definitively assign structures and analyze their three-dimensional architecture. researchgate.net

Material Science and Catalytic Applications of Isoquinoline Derivatives

Fabrication of Isoquinoline-Based Polymers and Copolymers

The isoquinoline (B145761) scaffold is a valuable component in the design of novel polymers and copolymers with tailored functionalities. While specific research on the polymerization of 8-(Trluoromethyl)isoquinolin-3-ol is not extensively documented, the broader class of isoquinoline derivatives has been successfully incorporated into polymeric chains to create materials with unique properties. The presence of the hydroxyl group in 8-(Trluoromethyl)isoquinolin-3-ol offers a reactive site for polymerization reactions, such as polycondensation or polyetherification, allowing it to be integrated into various polymer backbones.

The trifluoromethyl group is known to enhance the solubility of polymers in organic solvents, improve their thermal stability, and increase their resistance to chemical degradation. Therefore, polymers incorporating 8-(Trluoromethyl)isoquinolin-3-ol are anticipated to exhibit enhanced processability and durability. For instance, α-trifluoromethylated quinolines have been investigated as photoinduced-electron transfer (PET) donors for initiating radical polymerizations, demonstrating the influence of the trifluoromethyl group on polymerization processes. This suggests that 8-(Trluoromethyl)isoquinolin-3-ol could potentially be utilized in similar photo-initiated polymerization systems.

Table 1: Potential Polymerization Strategies for 8-(Trluoromethyl)isoquinolin-3-ol

| Polymerization Method | Reactive Group Utilized | Potential Polymer Properties |

| Polycondensation | Hydroxyl group (-OH) | High thermal stability, chemical resistance |

| Polyetherification | Hydroxyl group (-OH) | Improved solubility, processability |

| Ring-opening polymerization | (If derivatized into a cyclic monomer) | Controlled molecular weight and architecture |

| Photo-initiated polymerization | Isoquinoline ring system (as a photosensitizer) | Spatially and temporally controlled polymerization |

Development of Conductive, Optical, and Sensor Materials

Isoquinoline-containing conjugated polymers are of significant interest for applications in organic electronics due to their potential semiconducting and photophysical properties. The extended π-system of the isoquinoline ring can facilitate charge transport, making polymers derived from it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The trifluoromethyl group, being strongly electron-withdrawing, can modulate the electronic properties of the resulting polymer, influencing its charge carrier mobility and energy levels.

The inherent fluorescence of many isoquinoline derivatives makes them promising candidates for optical materials and sensors. The emission properties are often sensitive to the local environment, such as the presence of metal ions. While specific studies on 8-(Trluoromethyl)isoquinolin-3-ol as a sensor are limited, related isoquinoline structures have been successfully employed as fluorescent chemosensors for the detection of various metal ions, including Zn2+ and Cd2+. The trifluoromethyl group can influence the photophysical properties, potentially leading to sensors with enhanced sensitivity and selectivity. The substitution pattern on the quinoline (B57606) core has been shown to have a significant impact on the optical properties of trifluoromethylated quinolines.

Table 2: Potential Optoelectronic and Sensor Applications of 8-(Trluoromethyl)isoquinolin-3-ol Based Materials

| Application | Key Property | Role of 8-(Trluoromethyl)isoquinolin-3-ol |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence | As a component of the emissive layer or host material. |

| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility | As a monomer for semiconducting polymers. |

| Fluorescent Sensors | Sensitivity and selectivity to analytes | As the fluorophore whose emission is modulated by the analyte. |

| Optical Switches | Photochromism | As a component of photoresponsive materials. |

Applications as Ligands in Metal-Organic Frameworks (MOFs) for Advanced Functions (e.g., Gas Storage, Catalysis)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. N-heterocyclic compounds, including isoquinolines, are attractive candidates for MOF ligands due to their ability to form strong coordination bonds with metal centers. The hydroxyl and nitrogen atoms of 8-(Trluoromethyl)isoquinolin-3-ol provide potential coordination sites for metal ions.

The incorporation of fluorinated ligands, such as those containing trifluoromethyl groups, into MOFs has been shown to enhance their properties for specific applications. Fluorinated MOFs can exhibit increased hydrophobicity, which can be advantageous for gas separation processes in the presence of moisture. The presence of the trifluoromethyl group in the pores of a MOF can also influence the adsorption selectivity for different gas molecules. Therefore, MOFs constructed from 8-(Trluoromethyl)isoquinolin-3-ol as a ligand could potentially be utilized for applications such as carbon dioxide capture and the separation of hydrocarbon gases.

Table 3: Potential Advantages of 8-(Trluoromethyl)isoquinolin-3-ol as a Ligand in MOFs

| Property | Advantage for MOF Application |

| Rigidity of the isoquinoline core | Contributes to a stable and porous framework. |

| Presence of N and O donor atoms | Provides strong coordination sites for metal ions. |

| Trifluoromethyl group | Enhances hydrophobicity and can tune gas adsorption selectivity. |

| Potential for post-synthetic modification | The isoquinoline ring can be further functionalized. |

Catalytic Roles of Trifluoromethylated Isoquinolines

The catalytic activity of isoquinoline derivatives can be harnessed in various organic transformations. They can act as organocatalysts or as ligands for transition metal catalysts. The electronic properties of the isoquinoline ring, which can be tuned by substituents, play a key role in its catalytic performance. The electron-withdrawing nature of the trifluoromethyl group in 8-(Trluoromethyl)isoquinolin-3-ol can influence the Lewis basicity of the nitrogen atom, which in turn affects its coordination to metal centers and its activity as a catalyst.

While specific catalytic applications of 8-(Trluoromethyl)isoquinolin-3-ol are not widely reported, related trifluoromethylated quinolines have been explored as photoinduced-electron transfer donors in polymerization reactions. Furthermore, ruthenium complexes containing isoquinoline ligands have been investigated for their cytotoxic activity, which hints at their potential to interact with and modify biological molecules, a process that can be considered a form of catalysis in a biological context. The development of trifluoromethylation reactions often involves metal catalysts, and understanding the interaction of these catalysts with trifluoromethylated heterocycles is an active area of research.

Table 4: Potential Catalytic Applications of 8-(Trluoromethyl)isoquinolin-3-ol

| Catalysis Type | Potential Role of 8-(Trluoromethyl)isoquinolin-3-ol |

| Organocatalysis | As a Lewis base or hydrogen bond donor catalyst. |

| Transition Metal Catalysis | As a ligand to modulate the activity and selectivity of a metal catalyst. |

| Photocatalysis | As a photosensitizer in light-driven reactions. |

Computational Chemistry and Theoretical Studies on 8 Trifluoromethyl Isoquinolin 3 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. dockdynamics.comnih.govlongdom.orgmdpi.comnih.gov DFT is a computational method that calculates the electronic structure of atoms and molecules to determine their properties. dockdynamics.comnih.gov For 8-(Trifluoromethyl)isoquinolin-3-ol, DFT could be employed to understand its stability, electronic properties, and how it might interact with other molecules.

A typical DFT study on this compound would involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of the atoms, predicting bond lengths and angles.

Electronic Property Analysis: Determining the distribution of electrons within the molecule to identify electron-rich and electron-poor regions. This is often visualized using Molecular Electrostatic Potential (MEP) maps, which can predict sites susceptible to electrophilic or nucleophilic attack. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally suggests higher reactivity.

Reactivity Descriptors: DFT can calculate various descriptors like hardness, softness, and electronegativity to quantify the molecule's reactivity.

While no specific DFT studies on this compound were identified, research on related structures like isoquinoline (B145761) and its derivatives demonstrates the utility of this approach. acs.org For instance, DFT has been used to study the vibrational spectra of isoquinoline and to investigate the structure and stability of various substituted quinoline (B57606) derivatives, providing insights into their molecular properties. acs.org Such studies are crucial for rational drug design and understanding molecular interactions. longdom.orgmdpi.com

Table 1: Potential Applications of DFT for this compound

| DFT Application | Information Gained | Relevance |

|---|---|---|

| Geometry Optimization | Most stable 3D structure, bond lengths, bond angles. | Provides the foundational structure for all other computational analyses. |

| Electronic Structure | Electron density distribution, dipole moment. | Helps understand polarity and intermolecular interactions. |

| FMO Analysis (HOMO-LUMO) | Energy gap, regions of electron donation/acceptance. | Predicts chemical reactivity and sites of reaction. nih.gov |

Note: This table is illustrative of the potential data that could be generated from a DFT study. Specific values for this compound are not available from the searched literature.

Molecular Docking and Virtual Screening for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, such as a protein). dockdynamics.comnih.gov This method is instrumental in drug discovery for screening large libraries of compounds and predicting their binding affinity to a biological target. dockdynamics.comnih.govresearchgate.net

For this compound, molecular docking could be used to:

Identify potential protein targets by screening it against various known protein structures.

Predict the binding mode and affinity (often represented as a docking score) within the active site of a specific target enzyme or receptor.

Elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Virtual screening involves docking a large library of compounds against a target to identify potential "hits". researchgate.net If this compound were part of such a library, its potential as an inhibitor for various targets could be assessed rapidly. nih.gov Studies on other isoquinoline and quinoline derivatives have successfully used molecular docking to identify potential inhibitors for targets in cancer, infectious diseases, and neurological disorders. nih.govresearchgate.netnih.govsemanticscholar.org For example, docking simulations have been used to explore the binding modes of isoquinoline derivatives in the active sites of enzymes like leucine aminopeptidase and HIV reverse transcriptase. nih.govnih.gov

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study

| Parameter | Description | Example Finding for a Related Isoquinoline |

|---|---|---|

| Target Protein | The biological macromolecule of interest. | Leucine Aminopeptidase nih.gov |

| Docking Score (kcal/mol) | An estimation of the binding affinity. | Lower scores indicate potentially stronger binding. |

| Key Interacting Residues | Amino acids in the protein's active site forming bonds. | Gly362 nih.gov |

Note: This table provides a template for the type of data obtained from molecular docking. Specific data for this compound is not available in the cited literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. acs.org They provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. acs.orgmdpi.com

An MD simulation of this compound, either alone in a solvent or in complex with a protein target, could reveal:

Conformational Flexibility: How the molecule's shape changes over time in a solution, identifying its most stable conformations.

Binding Stability: If docked into a protein active site, MD simulations can assess the stability of the predicted binding pose over a period of nanoseconds to microseconds. ajms.iq

Interaction Dynamics: It can show how intermolecular interactions, like hydrogen bonds, fluctuate and evolve, providing a more realistic model of the binding event.

Solvent Effects: The simulation explicitly includes solvent molecules (usually water), allowing for the study of their role in molecular conformation and binding.

MD simulations are a standard tool in computational drug design to refine docking results and to calculate more accurate binding free energies. acs.orgajms.iq Studies on various heterocyclic compounds have used MD simulations to confirm the stability of ligand-protein complexes predicted by docking and to understand the dynamic behavior that governs molecular recognition. mdpi.comresearchgate.netmdpi.com

In Silico ADMET Prediction and Drug Likeness Evaluation

In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.netmdpi.com These predictions are crucial in the early stages of drug discovery to filter out candidates that are likely to fail later due to poor pharmacokinetic profiles or toxicity. mdpi.commdpi.comnih.gov

For this compound, a typical in silico ADMET evaluation would predict parameters such as:

Absorption: Properties like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential.

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Identification of likely sites of metabolism by cytochrome P450 (CYP) enzymes.

Excretion: Predictions related to how the compound is cleared from the body.

Toxicity: Estimation of potential toxicities like mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Drug-likeness is evaluated based on established rules like Lipinski's Rule of Five, which assesses whether a compound has physicochemical properties that would make it a likely orally active drug in humans. mdpi.com Various computational models, many based on machine learning, are trained on large datasets of known drugs to make these predictions. researchgate.net While specific ADMET data for this compound is not published, general studies on nitrogen-containing heterocycles highlight the importance of these predictions in guiding the synthesis and selection of compounds with favorable drug-like properties. mdpi.comnih.govnih.gov

Table 3: Common In Silico ADMET and Drug-Likeness Parameters

| Property Class | Parameter | Desired Outcome for Drug Candidate |

|---|---|---|

| Physicochemical | Molecular Weight | < 500 g/mol |

| LogP (Lipophilicity) | Between -0.4 and +5.6 | |

| Hydrogen Bond Donors | ≤ 5 | |

| Hydrogen Bond Acceptors | ≤ 10 | |

| Absorption | Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeability | Varies depending on therapeutic target | |

| Metabolism | CYP2D6 Inhibition | Non-inhibitor is often preferred |

| Toxicity | Ames Mutagenicity | Negative |

Note: This table lists general parameters and desirable outcomes for drug candidates. The predicted values for this compound are not available from the searched literature.

Future Research Directions and Challenges

Discovery and Development of Novel Trifluoromethylated Isoquinolinol-Based Therapeutic Agents

The isoquinoline (B145761) core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities. mdpi.comnih.gov The introduction of a trifluoromethyl group can significantly alter the physicochemical and pharmacological properties of the parent molecule, often leading to improved efficacy and a better pharmacokinetic profile. clockss.org Consequently, 8-(Trifluoromethyl)isoquinolin-3-ol and its derivatives are being explored for various therapeutic applications, including as potential anti-cancer, anti-malarial, and anti-inflammatory agents.

Future research will likely focus on the systematic exploration of the chemical space around the this compound core. This involves the synthesis of extensive compound libraries with diverse substitutions at various positions of the isoquinoline ring. The goal is to identify novel compounds with high potency and selectivity against specific biological targets. For instance, derivatives of the related quinoline (B57606) scaffold have shown promise as antileishmanial agents, suggesting a potential avenue for isoquinoline-based compounds as well. mdpi.com Similarly, the discovery of isoquinolinequinones with broad cytotoxic activities against cancer cell lines highlights the potential for developing new antitumor agents from this structural class. nih.gov

A significant challenge lies in elucidating the specific mechanisms of action for newly discovered active compounds. Identifying the molecular targets and understanding how these molecules interact with biological pathways are critical steps for optimizing lead compounds and advancing them into preclinical and clinical development.

Advancements in Asymmetric Synthesis for Chiral Derivatives

Many bioactive molecules are chiral, and their different enantiomers often exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to synthesize enantiomerically pure compounds is paramount in drug discovery. The development of chiral derivatives of this compound, particularly chiral tetrahydroisoquinolines, is a key area of research. mdpi.commdpi.com

Significant progress has been made in the asymmetric synthesis of chiral compounds bearing trifluoromethyl-substituted stereocenters. nih.gov Methods such as nickel-catalyzed asymmetric reductive cross-coupling provide an efficient means for the asymmetric introduction of a trifluoromethyl group into organic molecules under mild conditions. nih.gov For the isoquinoline core, strategies for producing optically active tetrahydroisoquinolines (THIQs) include the asymmetric reduction of imines, enamines, and the direct asymmetric hydrogenation of the isoquinoline ring. mdpi.com

Future advancements are needed to develop more efficient, scalable, and versatile catalytic systems. Key challenges include:

High Enantioselectivity: Achieving high enantiomeric excess (ee) is crucial for therapeutic applications. While methods for the asymmetric synthesis of related quinazolinones have shown satisfactory asymmetric induction, further optimization is often required. nih.gov

Substrate Scope: Catalytic systems must be tolerant of a wide range of functional groups to allow for the synthesis of diverse derivatives. nih.gov

Atom Economy: Developing reactions that are atom-economical is a central goal of green chemistry, minimizing waste and improving efficiency. mdpi.com

The table below summarizes some modern approaches to the synthesis of chiral trifluoromethylated and tetrahydroisoquinoline compounds.

| Method | Catalyst/Reagent | Key Features | Reference(s) |

| Asymmetric Reductive Cross-Coupling | Nickel Catalyst | Enables asymmetric introduction of CF3 group; mild conditions; high functional group tolerance. | nih.gov |

| Asymmetric Transfer Hydrogenation | Rhodium Catalysts with Chiral Ligands | Effective for reducing dihydroisoquinolines to chiral tetrahydroisoquinolines in aqueous media. | mdpi.com |

| 1,3-Dipolar Cycloaddition | Chiral Catalysts with C,N-Cyclic Azomethine Imines | Constructs tetrahydroisoquinoline derivatives with good diastereoselectivities and enantioselectivities. | mdpi.com |

| Enantioselective Hiyama Cross-Coupling | Nickel Catalyst | Allows for the catalytic preparation of chiral α-trifluoromethyl-containing alcohols and ethers. | nih.gov |

Exploration of Polypharmacology and Multi-Target Directed Ligands

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways and targets. nih.govplos.org The traditional "one-molecule-one-target" approach has often proven insufficient for treating such multifactorial diseases. nih.gov This has led to the emergence of polypharmacology and the design of multi-target-directed ligands (MTDLs)—single chemical entities capable of modulating multiple targets simultaneously. nih.govacs.org

The isoquinoline scaffold is well-suited for the development of MTDLs. For example, lamellarins, which are based on a pyrrolo[2,1-a]isoquinoline (B1256269) structure, are considered multi-target effectors that can interact with DNA-manipulating enzymes and protein kinases. nih.gov Similarly, hydroxyquinoline derivatives have been investigated as MTDLs for Alzheimer's disease by targeting enzymes like cholinesterases and monoamine oxidase B. plos.org

Future research on this compound should explore its potential as a core structure for MTDLs. This involves:

Target Identification: Identifying combinations of targets that, when modulated simultaneously, could lead to synergistic therapeutic effects.

Rational Design: Designing derivatives that incorporate the necessary pharmacophoric features to interact with multiple desired targets while avoiding off-target effects.

Balancing Activity: A significant challenge is to achieve balanced activity at all intended targets, as optimizing for one target can often diminish activity at another. researchgate.net

The development of MTDLs represents a paradigm shift in medicinal chemistry, moving away from the pursuit of highly selective ligands toward a more holistic approach to treating complex diseases. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The discovery and development of new drugs is a notoriously long and expensive process. springernature.com Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating timelines and improving the success rate of identifying promising drug candidates. nih.govresearchgate.net These computational tools can be applied at nearly every stage of the process, from target identification to predicting clinical trial outcomes. nih.gov

For the design of novel this compound derivatives, AI and ML can be leveraged in several ways:

Virtual Screening: AI/ML models can screen vast virtual libraries of compounds to identify those most likely to be active against a specific target, significantly reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties, exploring novel chemical space that might be overlooked by human chemists. springernature.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the design process is crucial. ML models can be trained to predict these properties, helping to prioritize compounds with favorable drug-like characteristics. springernature.com

Polypharmacology Prediction: AI platforms can be used to predict the interactions of a drug molecule with multiple receptors, aiding in the design of MTDLs and identifying potential off-target effects. nih.gov

A key challenge is the need for large, high-quality datasets to train reliable AI/ML models. nih.gov The integration of iterative computational design with experimental validation, such as crystallographic screening, can create a powerful feedback loop for rapidly discovering and optimizing potent ligands. nih.gov

The table below outlines the application of AI/ML in the drug design pipeline.

| AI/ML Application | Description | Potential Impact on Isoquinolinol Research | Reference(s) |

| High-Throughput Virtual Screening | Using algorithms to prioritize promising drug targets and hit compounds from large databases. | Faster identification of novel bioactive isoquinolinol derivatives. | nih.gov |

| Predictive Modeling (QSAR/ADMET) | Building models to predict biological activity (QSAR) and pharmacokinetic properties (ADMET). | Early-stage deselection of compounds with poor predicted profiles, saving resources. | springernature.com |

| De Novo Drug Design | Generating novel molecular structures with optimized properties based on learned chemical rules. | Exploration of new, synthetically feasible isoquinolinol-based chemical entities. | researchgate.net |

| Polypharmacology Prediction | Predicting interactions with multiple targets to design MTDLs or identify adverse effects. | Rational design of multi-targeted isoquinolinol agents for complex diseases. | nih.gov |

Scalable and Environmentally Benign Synthesis of this compound

While laboratory-scale synthesis provides access to small quantities of compounds for initial testing, the development of a successful therapeutic agent requires a synthetic route that is scalable, cost-effective, and environmentally sustainable. Moving a synthetic process from the lab to industrial-scale production presents numerous challenges.

Future research must focus on developing green and atom-economical protocols for the synthesis of this compound and its derivatives. This aligns with the growing emphasis on sustainable chemistry within the pharmaceutical industry. nii.ac.jp Key areas for advancement include:

Catalyst Efficiency: Developing highly efficient and recyclable catalysts to minimize waste and reduce costs.

Solvent Selection: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or hydrofluorocarbons. nii.ac.jpresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, such as tandem or domino reactions. researchgate.net

For example, methods for synthesizing the related isoquinolone scaffold that are transition-metal- and base-free and proceed under mild conditions represent a significant step toward more sustainable chemical manufacturing. researchgate.net The development of synthetic strategies that utilize readily available and inexpensive starting materials is also crucial for large-scale production. clockss.orggoogle.com

Q & A

Q. How can scale-up synthesis maintain enantiomeric purity for chiral derivatives of this compound?

- Methodology : Use asymmetric catalysis (e.g., chiral palladium complexes) for enantioselective trifluoromethylation. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) and optimize recrystallization solvents (e.g., heptane/IPA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.